Rhamnazin Rhamnazin Rhamnazin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Rhamnazin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, rhamnazin is considered to be a flavonoid lipid molecule. Rhamnazin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhamnazin participates in a number of enzymatic reactions. In particular, rhamnazin can be biosynthesized from quercetin. Rhamnazin can also be converted into viscumneoside vii and viscumneoside iv. Outside of the human body, rhamnazin can be found in lemon balm. This makes rhamnazin a potential biomarker for the consumption of this food product.
Rhamnacene is a dimethoxyflavone that is quercetin in which the hydroxy groups at the 3' and 7 positions have been replaced by methoxy groups. It has a role as a plant metabolite and an antineoplastic agent. It is a dimethoxyflavone, a trihydroxyflavone, an aromatic ether and a member of phenols. It derives from a quercetin.
Brand Name: Vulcanchem
CAS No.: 552-54-5
VCID: VC21329985
InChI: InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3
SMILES: COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Rhamnazin

CAS No.: 552-54-5

Cat. No.: VC21329985

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Rhamnazin - 552-54-5

CAS No. 552-54-5
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3
Standard InChI Key MYMGKIQXYXSRIJ-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O
Canonical SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O

Chemical Structure and Properties

Rhamnazin (CAS: 552-54-5) is chemically defined as a dimethoxyflavone in which the hydroxy groups at positions 3' and 7 of quercetin have been replaced by methoxy groups. Its molecular formula is C17H14O7 with a molecular weight of 330.29 g/mol . Structurally, rhamnazin belongs to several chemical categories:

  • Dimethoxyflavone

  • Trihydroxyflavone

  • Aromatic ether

  • Member of phenols

The compound is also known by several synonyms including rhamnacine, 3',7-dimethylquercetin, and 3',7-di-O-methyl quercetin . It acts as a conjugate acid of rhamnacene-3-olate and is functionally related to quercetin, from which it is derived.

Table 1: Chemical Properties of Rhamnazin

PropertyValue
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
CAS Number552-54-5
Chemical ClassificationDimethoxyflavone, Trihydroxyflavone, Aromatic ether, Phenol
Functional RelationshipQuercetin derivative
Creation Date (PubChem)2005-03-26
Modification Date (PubChem)2025-03-29

Natural Sources and Distribution

Rhamnazin occurs naturally in various plant species across different botanical families. The compound has been isolated and identified in multiple plant sources, reflecting its widespread distribution in the plant kingdom. Its presence in medicinal plants has contributed to the traditional therapeutic applications of these botanical resources.

Documented natural sources of rhamnazin include Callicarpa kwangtungensis and Halocnemum strobilaceum . The compound has also been isolated from Physalis alkekengi L. var. franchetii (Mast.) Makino, which has been used in traditional Chinese medicine for treating pulmonary diseases . Additionally, rhamnazin is commonly found in plants belonging to genera such as Artemisia, Alnus, Betula, Aesculus, and Rhamnus .

The distribution of rhamnazin across diverse plant families suggests evolutionary conservation of its biosynthetic pathways, potentially indicating its ecological significance. Plants rich in rhamnazin and related flavonoids often exhibit resistance to environmental stressors, suggesting a protective role for these compounds in plant physiology.

Biological Activities

Neuroprotective Effects

One of the most significant biological activities of rhamnazin is its neuroprotective potential. Research has demonstrated that rhamnazin administration attenuates cognitive deficits in rats exposed to repeated restraint stress . This effect appears to be mediated through multiple mechanisms, including:

  • Reduction of plasma adrenocorticotrophic hormone (ACTH) levels in rats subjected to repeated restraint stress

  • Normalization of decreased brain-derived neurotrophic factor (BDNF) levels in the hippocampus of stressed rats

These findings suggest that rhamnazin may have potential applications in managing stress-related cognitive impairments and potentially other neurological disorders characterized by reduced BDNF levels or hypothalamic-pituitary-adrenal (HPA) axis dysregulation.

Anti-inflammatory Properties

Rhamnazin demonstrates significant anti-inflammatory activity through multiple mechanisms. Studies have shown that rhamnazin inhibits lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages . The anti-inflammatory effects of rhamnazin appear to involve:

  • Down-regulation of pro-inflammatory cyclooxygenase (COX) and 5-lipoxygenase (5-LO) activities

  • Inhibition of nuclear transcription factor-κB (NF-κB) activation

  • Suppression of oxidative and nitrosative stress markers that contribute to inflammation

The compound's ability to modulate these inflammatory pathways makes it a potential candidate for development as an anti-inflammatory agent for various inflammatory conditions.

Antioxidant Activities

Rhamnazin exhibits potent antioxidant properties, neutralizing various reactive oxygen species (ROS) and reactive nitrogen species (RNS). In macrophage models, rhamnazin has been shown to protect against LPS-induced oxidative damage through :

  • Regulation of total reactive species production

  • Reduction of lipid peroxidation

  • Enhancement of catalase activity

  • Modulation of superoxide (- O2), nitric oxide (NO- ), and peroxynitrite (ONOO-) levels

These antioxidant properties may contribute to rhamnazin's anti-inflammatory and neuroprotective effects, as oxidative stress is implicated in the pathogenesis of inflammatory disorders and neurodegenerative diseases.

Anticancer Properties

Recent research has revealed that rhamnazin possesses anticancer activity against hepatocellular carcinoma (HCC) . The compound inhibits HCC cell aggressiveness, showing its potential in cancer therapeutics. The anticancer effects of rhamnazin include:

  • Reduction of cancer cell proliferation in HCC cells

  • Inhibition of cancer cell invasion

  • Suppression of angiogenesis through inhibition of the phosphorylation of VEGFR2 and its downstream signaling regulators in human umbilical vascular endothelial cells (HUVECs)

Additionally, rhamnazin has been identified as having antineoplastic properties, further supporting its potential in cancer treatment strategies .

Molecular Mechanisms of Action

Nrf2 Pathway Activation

A key molecular mechanism underlying rhamnazin's biological activities is its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates cellular defense against oxidative stress. Research has shown that rhamnazin acts as an Nrf2 activator through :

  • Promoting Nrf2 dissociation from Kelch-like ECH-associated protein 1 (Keap1) by reacting with the Cys151 cysteine residue of Keap1

  • Suppressing Nrf2 ubiquitination, thereby enhancing its stability and activity

This Nrf2 activation is particularly relevant to rhamnazin's protective effects against pulmonary disorders, as demonstrated in cigarette smoke-induced pulmonary impairment mouse models .

Effects on Inflammatory Signaling

Rhamnazin modulates inflammatory signaling through several pathways. Studies have demonstrated that rhamnazin inhibits NF-κB activation, a master regulator of inflammatory responses . This inhibition results in decreased expression of pro-inflammatory cytokines and mediators, contributing to rhamnazin's anti-inflammatory effects.

The compound also promotes autophagy , a cellular process that has been implicated in the resolution of inflammation. By enhancing autophagy, rhamnazin may facilitate the clearance of damaged cellular components and inflammatory mediators, further contributing to its anti-inflammatory properties.

Table 2: Molecular Targets and Mechanisms of Rhamnazin

Target/PathwayMechanismBiological EffectReference
Keap1/Nrf2 PathwayReacts with Cys151 of Keap1, suppresses Nrf2 ubiquitinationAntioxidant defense, Pulmonary protection
NF-κB PathwayInhibits NF-κB activationAnti-inflammatory effects
AutophagyPromotes autophagy processesResolution of inflammation
VEGFR2 SignalingInhibits phosphorylation of VEGFR2 and downstream regulatorsAnti-angiogenic effects
COX and 5-LODown-regulates enzyme activitiesAnti-inflammatory effects
BDNF SignalingNormalizes BDNF levels in hippocampusNeuroprotection

Future Research Directions

Despite the growing body of evidence supporting rhamnazin's biological activities and therapeutic potential, several areas require further investigation:

  • Structure-activity relationships to identify the molecular features responsible for its diverse biological activities

  • Pharmacokinetic and bioavailability studies to determine its absorption, distribution, metabolism, and excretion profiles

  • Safety and toxicity evaluations to assess its potential for development as a therapeutic agent

  • Clinical studies to validate its efficacy in human subjects

  • Synergistic effects with other bioactive compounds and conventional drugs

Additionally, research into sustainable methods for rhamnazin production, including biotechnological approaches, would facilitate its development for pharmaceutical applications.

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